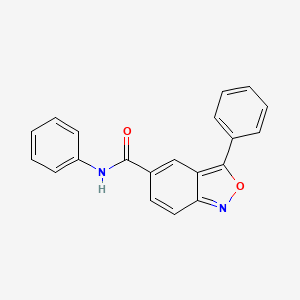

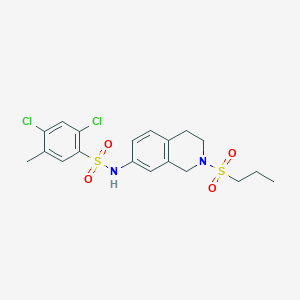

N,3-diphenyl-2,1-benzoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and oxazole . It is an important scaffold that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminophenols with carboxylic acids, aldehydes, or ketones . Another method involves electrophilic substitution, cyclization, reduction, and amide formation .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials for different mechanistic approaches in drug discovery .

Aplicaciones Científicas De Investigación

Fluorographic Detection Techniques

One significant application of related benzoxazole derivatives is in fluorographic detection methods for tritium-labelled proteins and nucleic acids in polyacrylamide gels. This method enhances the detection sensitivity for radioactively labeled molecules, offering a more efficient way to visualize and quantify these molecules in biological research (Bonner & Laskey, 1974).

Synthesis of Macrolides

Benzoxazole derivatives have been utilized in the synthesis of complex organic compounds like macrolides. The photooxygenation of oxazoles, closely related to benzoxazoles, has been applied to the synthesis of recifeiolide, curvularin, and other macrolides, highlighting its utility in synthetic organic chemistry for creating biologically active compounds (Wasserman, Gambale, & Pulwer, 1981).

Antioxidative and Antiproliferative Activities

Research has shown that benzimidazole/benzothiazole-2-carboxamides, compounds structurally similar to N,3-diphenyl-2,1-benzoxazole-5-carboxamide, exhibit significant antioxidative and antiproliferative activities. These compounds have been tested against human cancer cells, indicating potential applications in the development of anticancer therapies (Cindrić et al., 2019).

Antibacterial Agents

Novel analogs containing benzothiazole, a structure related to benzoxazole, have demonstrated promising antibacterial activity. This discovery opens pathways for the development of new antibacterial agents to combat resistant bacterial strains, emphasizing the compound's potential in medicinal chemistry (Palkar et al., 2017).

Central Nervous System Disorders

The scaffold hybridization strategy involving the combination of pharmacophores linked to benzoxazole derivatives has led to the discovery of potent ligands for the dopamine D3 receptor. These findings suggest potential therapeutic applications for central nervous system disorders, including the development of novel antipsychotic agents (Bonifazi et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,3-diphenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(21-16-9-5-2-6-10-16)15-11-12-18-17(13-15)19(24-22-18)14-7-3-1-4-8-14/h1-13H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDYFYMTMBIZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)

![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)

![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)